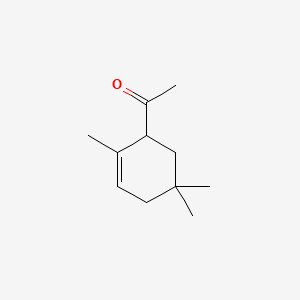
1-(2,5,5-Trimethylcyclohex-2-en-1-yl)ethanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(2,5,5-Trimethylcyclohex-2-en-1-yl)ethanone is an organic compound with the molecular formula C11H18O. It is a ketone with a cyclohexene ring substituted with three methyl groups. This compound is known for its applications in various fields, including chemistry, biology, and industry.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: 1-(2,5,5-Trimethylcyclohex-2-en-1-yl)ethanone can be synthesized through several methods. One common approach involves the reaction of isophorone with malononitrile in the presence of sodium acetate trihydrate and anhydrous ethanol, followed by heating to 80°C and stirring for about 12 hours . Another method involves the controlled hydrogenation of 3,5,5-trimethyl-2-cyclohexen-1-ol .
Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using similar reaction conditions as mentioned above, with optimizations for yield and purity.
Analyse Des Réactions Chimiques
Types of Reactions: 1-(2,5,5-Trimethylcyclohex-2-en-1-yl)ethanone undergoes various chemical reactions, including:
Substitution: It reacts with malononitrile under basic conditions to form 2-(3,5,5-trimethylcyclohex-2-en-1-ylidene)malononitrile.
Common Reagents and Conditions:
Oxidation: Palladium on activated charcoal, ethylene atmosphere.
Substitution: Malononitrile, basic conditions.
Major Products:
Oxidation: Corresponding carbonyl compound.
Substitution: 2-(3,5,5-trimethylcyclohex-2-en-1-ylidene)malononitrile.
Applications De Recherche Scientifique
1-(2,5,5-Trimethylcyclohex-2-en-1-yl)ethanone has several applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of various organic compounds.
Industry: It is used in the production of fragrances and as a modifier in perfume compositions.
Mécanisme D'action
The mechanism of action of 1-(2,5,5-Trimethylcyclohex-2-en-1-yl)ethanone involves its interaction with molecular pathways in biological systems. It acts as an allergen by interacting with molecular pathways involved in allergic reactions . Additionally, it functions as a fragrance by imparting an agreeable smell through its interaction with olfactory receptors .
Comparaison Avec Des Composés Similaires
1-(2,6,6-Trimethylcyclohex-2-en-1-yl)but-2-enone: This compound is similar in structure but has a butenone group instead of an ethanone group.
1-(1,2,3-Trimethylcyclopent-2-en-1-yl)ethanone: This compound has a cyclopentene ring instead of a cyclohexene ring.
2-(3,5,5-Trimethylcyclohex-2-en-1-ylidene)malononitrile: This compound is formed through the substitution reaction of 1-(2,5,5-Trimethylcyclohex-2-en-1-yl)ethanone.
Uniqueness: this compound is unique due to its specific structure, which allows it to participate in a variety of chemical reactions and applications, particularly in the synthesis of tertiary amines and as a fragrance modifier.
Propriétés
Formule moléculaire |
C11H18O |
|---|---|
Poids moléculaire |
166.26 g/mol |
Nom IUPAC |
1-(2,5,5-trimethylcyclohex-2-en-1-yl)ethanone |
InChI |
InChI=1S/C11H18O/c1-8-5-6-11(3,4)7-10(8)9(2)12/h5,10H,6-7H2,1-4H3 |
Clé InChI |
BYLAMFYYFKMEER-UHFFFAOYSA-N |
SMILES canonique |
CC1=CCC(CC1C(=O)C)(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


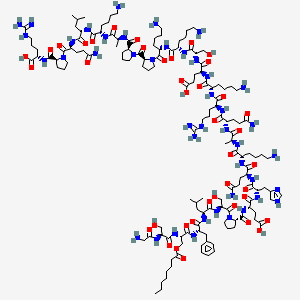
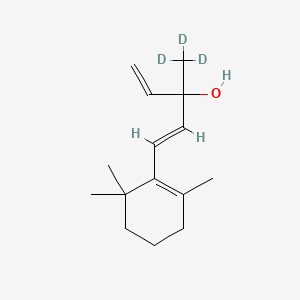
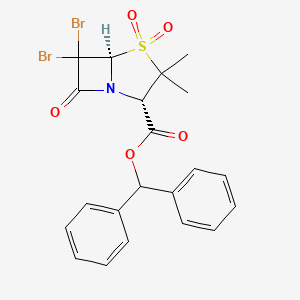
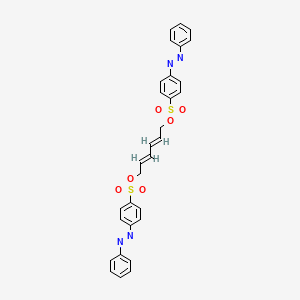
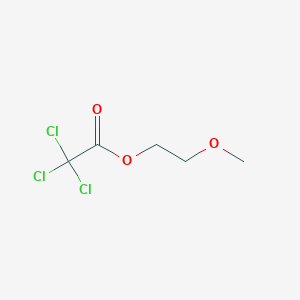
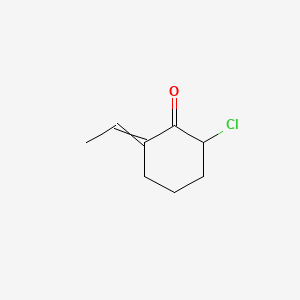
![7-Hydroxy-6-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxychromen-2-one;trihydrate](/img/structure/B13830789.png)
![5-(Trifluoromethyl)thieno[3,2-b]pyridine-6-carboxylic acid,2-tert-butylhydrazide](/img/structure/B13830798.png)
![1-cyano-N-[(1-methylpiperidin-4-ylidene)amino]formamide](/img/structure/B13830806.png)

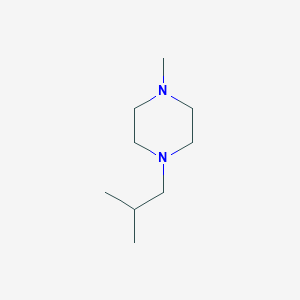
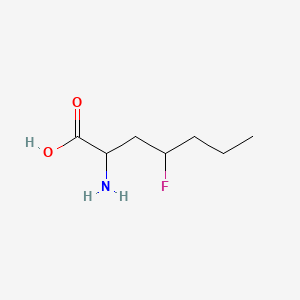
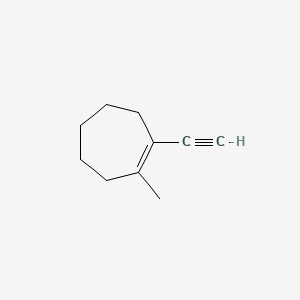
![(3aS,9aS)-6-methyl-2-prop-2-ynyl-1,3,3a,4,9,9a-hexahydrobenzo[f]isoindole](/img/structure/B13830849.png)
